molecular formula C23H17ClF3N5OS B3036286 1-[[2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetyl]amino]-3-phenylthiourea CAS No. 339099-35-3

1-[[2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetyl]amino]-3-phenylthiourea

Cat. No.: B3036286
CAS No.: 339099-35-3
M. Wt: 503.9 g/mol
InChI Key: CHMMZZRFRFWCDH-UHFFFAOYSA-N
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Description

1-[[2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetyl]amino]-3-phenylthiourea is a thiourea derivative featuring a complex heterocyclic architecture. Its structure includes a 3-chloro-5-(trifluoromethyl)pyridinyl moiety linked to an indole ring via an acetyl group, further connected to a phenylthiourea unit.

Properties

IUPAC Name

1-[[2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF3N5OS/c24-18-11-15(23(25,26)27)12-28-21(18)32-13-14(17-8-4-5-9-19(17)32)10-20(33)30-31-22(34)29-16-6-2-1-3-7-16/h1-9,11-13H,10H2,(H,30,33)(H2,29,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMMZZRFRFWCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[[2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetyl]amino]-3-phenylthiourea is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure

The compound features a thiourea moiety, which is known for its diverse biological activities. The presence of the trifluoromethyl-pyridine and indole groups contributes to its pharmacological profile.

Antibacterial Activity

Thiourea derivatives have shown significant antibacterial properties. A study highlighted that compounds with similar structures exhibited potent activity against various pathogenic bacteria, suggesting that 1-[[2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetyl]amino]-3-phenylthiourea may also possess similar effects due to its structural characteristics .

Anticancer Activity

Research has demonstrated that thiourea derivatives can target specific molecular pathways involved in cancer progression. For instance, derivatives have shown IC50 values ranging from 1.29 to 20 µM against different cancer cell lines, indicating promising anticancer potential . The compound's ability to inhibit angiogenesis and alter cancer cell signaling pathways is particularly noteworthy.

Data Table of Biological Activities

Activity Effect IC50/LD50 Values References
AntibacterialPotent against pathogenic bacteriaNot specified
AnticancerInhibits cancer cell proliferation1.29 - 20 µM
Anti-inflammatoryReduces inflammation markersNot specified

Case Studies and Research Findings

  • Antibacterial Study : In a SAR (Structure-Activity Relationship) study, various thiourea derivatives were synthesized and tested against a panel of pathogenic bacteria. The results indicated that modifications on the thiourea structure significantly influenced antibacterial potency .
  • Anticancer Efficacy : A series of thiourea derivatives were evaluated for their anticancer activity against pancreatic and breast cancer cell lines. The findings revealed that certain derivatives had low micromolar IC50 values, indicating strong potential for development as anticancer agents .
  • Inflammation Model : In vitro studies demonstrated that some thiourea derivatives exhibited anti-inflammatory effects by inhibiting NF-kB signaling pathways in human chondrosarcoma cells, suggesting a mechanism through which these compounds can exert their effects .

Comparison with Similar Compounds

Compound A : 2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-N-[(phenylcarbamothioyl)amino]acetamide (CAS 339099-35-3)

  • Molecular Formula : C23H17ClF3N5OS
  • Molecular Weight : 503.93 g/mol
  • Key Features: Shares the indolyl-pyridinyl core with the target compound. Higher molecular weight compared to simpler analogs, likely influencing solubility and membrane permeability .

Compound B : 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(4-methoxyphenyl)thiourea (CAS 722461-07-6)

  • Molecular Formula : C14H12ClF3N4OS
  • Molecular Weight : 376.79 g/mol
  • Key Features :
    • Retains the pyridinyl-thiourea backbone but lacks the indolyl-acetyl group.
    • Incorporates a 4-methoxyphenyl substituent, which may improve lipophilicity compared to unsubstituted phenyl groups.
    • Smaller molecular size could enhance metabolic stability but reduce target affinity due to the absence of the indole moiety .

Compound C : 2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}acetamide (CAS 303152-92-3)

  • Molecular Formula : C16H11ClF3N3O
  • Molecular Weight : 353.73 g/mol
  • Key Features :
    • Simplifies the structure by omitting the thiourea unit, retaining only the indolyl-pyridinyl-acetamide framework.
    • Lower molecular weight may improve bioavailability but reduce binding specificity in biological systems .

Comparative Data Table

Parameter Target Compound (Inferred) Compound A Compound B Compound C
Molecular Formula C23H17ClF3N5OS (estimated) C23H17ClF3N5OS C14H12ClF3N4OS C16H11ClF3N3O
Molecular Weight ~504 g/mol (estimated) 503.93 g/mol 376.79 g/mol 353.73 g/mol
Core Structure Indolyl-pyridinyl + thiourea Indolyl-pyridinyl + thiourea Pyridinyl-thiourea Indolyl-pyridinyl-acetamide
Key Substituents Phenylthiourea Thiourea-linked acetamide 4-Methoxyphenyl Acetamide
Potential Advantages Balanced H-bonding and lipophilicity Enhanced H-bonding capacity Improved lipophilicity Simplified pharmacokinetics

Physicochemical and Functional Implications

  • Thiourea vs. Acetamide: The thiourea group in the target compound and Compound A provides hydrogen-bond donor/acceptor sites, critical for target engagement in enzyme inhibition.
  • Substituent Effects : The 4-methoxyphenyl group in Compound B introduces electron-donating effects, which could alter electronic distribution and solubility compared to the target’s unsubstituted phenyl group .
  • Molecular Weight Trends : Higher molecular weights (e.g., Compound A vs. Compound C) correlate with increased steric hindrance, possibly affecting absorption and distribution in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[[2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetyl]amino]-3-phenylthiourea
Reactant of Route 2
Reactant of Route 2
1-[[2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetyl]amino]-3-phenylthiourea

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